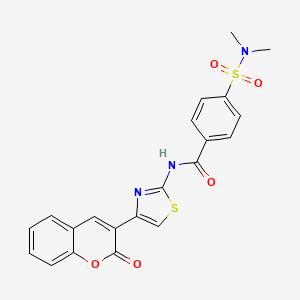

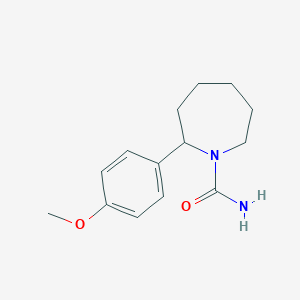

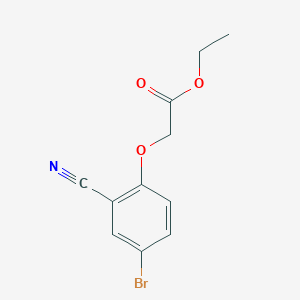

3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for “3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one” are not available, there are general methods for synthesizing quinolin-2-one derivatives . These methods involve various synthetic approaches and applications in the synthesis of related four-membered to seven-membered heterocycles .科学的研究の応用

Antioxidant Applications

Ethoxyquin, a compound structurally similar to 3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one, has been widely studied for its antioxidant properties, particularly in animal feed to protect against lipid peroxidation. Research has focused on its safety, metabolism, and oxidation, revealing both its beneficial antioxidant effects and potential concerns regarding toxicity (Blaszczyk, Augustyniak, & Skolimowski, 2013; Kumar et al., 2007).

Cytotoxicity and Genotoxicity

The cytotoxic and genotoxic effects of Ethoxyquin have been evaluated, highlighting potential harmful effects in both animals and humans exposed to the compound, further emphasizing the need for careful consideration of its use and the exploration of its mechanisms of action (Blaszczyk & Skolimowski, 2015).

Inhibition of Tubulin Polymerization

Compounds related to this compound have been studied for their ability to inhibit tubulin polymerization, a key process in cell division. This research suggests potential applications in the development of new cytostatic agents for cancer therapy, emphasizing the importance of the methoxy substitution for biological activity (Gastpar et al., 1998).

Mitochondrial Respiratory Chain Inhibition

Ethoxyquin has been shown to inhibit the mitochondrial respiratory chain, specifically affecting NADH dehydrogenase. This inhibition could have implications for understanding the compound's effects on cellular energy metabolism and potential toxicological impacts (Reyes et al., 1995).

Antimicrobial Applications

Derivatives of this compound have been explored for their antimicrobial properties. For instance, quinolone and furoquinoline compounds, which share structural similarities, have been synthesized and assessed for their antibacterial activity, providing insights into the potential development of new antibacterial agents (Bailey et al., 1984; Sanchez et al., 1995).

作用機序

Target of Action

Quinoline derivatives, a class of compounds to which it belongs, have been reported to exhibit a wide range of biological activities . For instance, some quinoline derivatives have been found to be selective antagonists at the glycine site of the NMDA receptor .

Mode of Action

For example, some quinoline derivatives have been found to inhibit the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .

Biochemical Pathways

For instance, some quinoline derivatives have been found to inhibit p38 MAP kinase, causing cytotoxic activities .

Result of Action

Quinoline derivatives have been reported to exhibit various biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant, and diuretic activities .

特性

IUPAC Name |

3-ethyl-6-methoxy-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-8-6-9-7-10(15-2)4-5-11(9)13-12(8)14/h4-7H,3H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTIBWIBYJNORI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=CC(=C2)OC)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

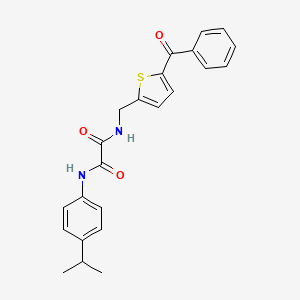

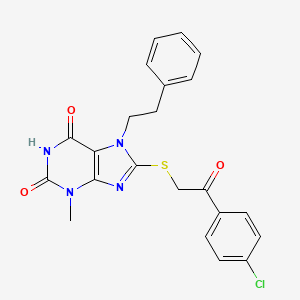

![N-(2,6-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2919909.png)

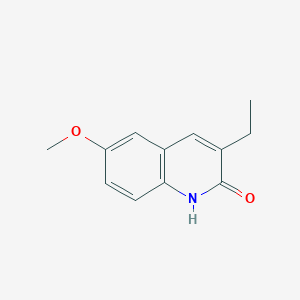

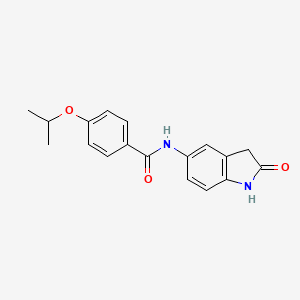

![5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2919911.png)

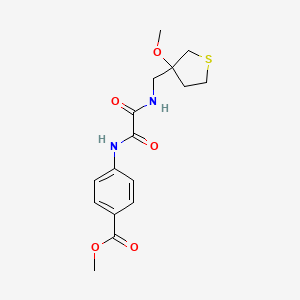

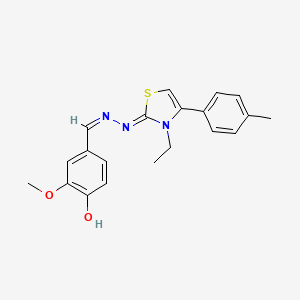

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2919924.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide](/img/structure/B2919925.png)